N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-[1-[4-(2,3-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18-10-8-13-23(19(18)2)31-16-7-6-15-29-22-12-5-4-11-21(22)28-25(29)20(3)27-26(30)24-14-9-17-32-24/h4-5,8-14,17,20H,6-7,15-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFIRBSJRPFDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the dimethylphenoxy group. Common reagents used in these reactions include furan-2-carboxylic acid, 2,3-dimethylphenol, and various alkylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituents
The benzimidazole core is a common feature among all compared compounds (Table 1). Key differences lie in the substituents:
- Target compound: A 4-(2,3-dimethylphenoxy)butyl group at the N1 position and a furan-2-carboxamide at the C2 ethyl side chain.
- analog: Features a shorter 3-(4-chlorophenoxy)propyl chain and a methyl-linked furan-2-carboxamide .
- compounds : Include sulfonamide (2c), chlorobenzyl (2d), and pyrimidine (2e) substituents on benzimidazole .
- derivatives : Incorporate triazole-butaneamide linkages (e.g., 11c, 12a) with pyridinyl or cycloalkyl groups .
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Solubility : Sulfonamide derivatives () exhibit higher aqueous solubility due to polar sulfonyl groups, whereas furan carboxamides (target, ) may have moderate solubility .
- Thermal Stability : Melting points for compounds (199–285°C) suggest high crystallinity, which may correlate with the target compound’s stability .
Biological Activity
N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparative studies.
Chemical Structure and Properties
The chemical structure of this compound includes a furan ring, a benzodiazole moiety, and a dimethylphenoxy group. These functional groups are significant as they may contribute to the compound's biological properties.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzodiazole structures have shown promising results in inhibiting cell proliferation in various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay.
Table 1: Antitumor Activity Results
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 6.48 ± 0.11 | 2D |
| Compound C | NCI-H358 | 20.46 ± 8.63 | 3D |
These results indicate that compounds with similar structures to this compound exhibit significant antitumor activity, particularly in two-dimensional cultures compared to three-dimensional models .
Antimicrobial Activity
In addition to antitumor effects, the compound's potential antimicrobial properties have also been assessed. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 μg/mL |
| Escherichia coli | <15 μg/mL |
The antimicrobial assays followed CLSI guidelines using broth microdilution techniques. Compounds similar to this compound showed effective inhibition against these pathogens .
The proposed mechanism of action for compounds in this class involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction potentially disrupts cellular proliferation and leads to apoptosis in cancer cells. The binding affinity and specificity can vary based on the structural modifications present in the compounds .
Case Studies
Several case studies have highlighted specific instances where derivatives of the compound have been tested:
- Study on Antitumor Efficacy : A study demonstrated that a related furan derivative showed significant tumor regression in vivo models at submicromolar dosages.
- Antimicrobial Screening : Another study screened a library of compounds for activity against Pseudomonas aeruginosa, identifying several derivatives with notable antibacterial properties.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(1-{1-[4-(2,3-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the alkylation of a benzodiazole precursor with 4-(2,3-dimethylphenoxy)butyl bromide, followed by coupling with furan-2-carboxamide derivatives. Key steps include:
- Alkylation: Reaction of the benzodiazole nitrogen with 4-(2,3-dimethylphenoxy)butyl bromide under reflux in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Amide Coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety. Solvents like dimethyl sulfoxide (DMSO) enhance solubility .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
Critical Parameters: Temperature control during alkylation prevents side reactions (e.g., ring opening). Strict anhydrous conditions are required to avoid hydrolysis of intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Orthogonal analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons (benzodiazole, furan). δ 3.5–4.2 ppm corresponds to the ethyl and butyl linkers .
- ¹³C NMR: Carbonyl signals (C=O) appear at ~165–170 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 501.6166 (C₃₀H₃₅N₃O₄) .
- HPLC: Purity >98% is achieved using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Q. What is the proposed mechanism of action for this compound in biological systems?
Methodological Answer: While the exact mechanism is unconfirmed, hypotheses based on structural analogs suggest:
- Receptor Binding: The benzodiazole moiety may interact with GABAₐ receptors or serotonin receptors, modulating ion channels .
- Enzyme Inhibition: The furan-carboxamide group could inhibit cytochrome P450 enzymes or kinases involved in inflammatory pathways .
Experimental Validation: Use radioligand binding assays (e.g., ³H-flunitrazepam for GABAₐ) or enzyme inhibition assays (e.g., COX-2) to test hypotheses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Answer: Key structural modifications and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Varying phenoxy substituents (e.g., 2,3- vs. 3,5-dimethyl) | Alters receptor selectivity (e.g., 3,5-dimethyl enhances GABAₐ affinity) | |
| Shortening the butyl linker | Reduces metabolic stability but improves solubility | |
| Replacing furan with thiophene | Increases antimicrobial activity | |
| Methodology: Synthesize analogs, test in target-specific assays (e.g., IC₅₀ in cancer cell lines), and use computational docking (e.g., AutoDock Vina) to predict binding modes . |
Q. How can researchers resolve contradictions in reported activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Substituent Position Variability: For example, 2,3-dimethylphenoxy vs. 2,4-dimethylphenoxy derivatives exhibit differing anti-inflammatory potencies due to steric effects .
- Assay Conditions: Varying pH or serum protein content in cell-based assays alters bioavailability .
Resolution Strategies: - Conduct head-to-head comparisons of analogs under standardized conditions.
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of assay artifacts .
Q. What experimental approaches address the compound’s poor in vivo efficacy despite promising in vitro data?
Methodological Answer: Common issues and solutions:
- Low Bioavailability: Reformulate using liposomal encapsulation or PEGylation to enhance plasma half-life .
- Metabolic Instability: Introduce deuterium at vulnerable positions (e.g., ethyl linker) to slow CYP450-mediated degradation .
- Toxicity: Perform toxicokinetic studies in rodents (e.g., ALT/AST levels) and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
